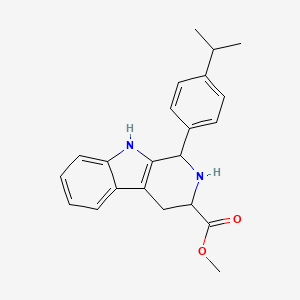

methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate

説明

Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a 4-isopropylphenyl substituent at the 1-position and a methyl ester group at the 3-position. THβCs are typically synthesized via Pictet-Spengler reactions between substituted tryptophan esters and aldehydes under acidic conditions . The 4-isopropylphenyl group introduces steric bulk and lipophilicity, which may influence crystallinity, solubility, and biological interactions compared to smaller or electron-altering substituents.

特性

IUPAC Name |

methyl 1-(4-propan-2-ylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O2/c1-13(2)14-8-10-15(11-9-14)20-21-17(12-19(24-20)22(25)26-3)16-6-4-5-7-18(16)23-21/h4-11,13,19-20,23-24H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYFUFWIRRAVVMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)OC)C4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the beta-carboline core. The specific conditions for this reaction typically include:

Reagents: Tryptamine derivative, 4-isopropylbenzaldehyde, acid catalyst (e.g., hydrochloric acid or acetic acid)

Solvent: Methanol or ethanol

Temperature: Room temperature to reflux conditions

Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve optimization of the Pictet-Spengler reaction for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product in high purity.

化学反応の分析

Types of Reactions: Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring or the beta-carboline core.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, room temperature

Reduction: Sodium borohydride in methanol, room temperature

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

Anticancer Activity

Beta-carboline derivatives, including methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate, have shown promise in anticancer research. Studies indicate that these compounds exhibit inhibitory effects on cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. For instance, a study demonstrated that tetrahydro-beta-carboline derivatives can inhibit aminopeptidase N (APN), a biomarker associated with cancer progression .

Anti-inflammatory Properties

The compound has also been identified as a potential anti-inflammatory agent. Research indicates that tetrahydro-beta-carbolines can act as antagonists to the CRTH2 receptor, which is involved in mediating allergic and inflammatory responses. This suggests their utility in treating conditions such as asthma and other allergic disorders .

Neuroprotective Effects

Recent findings suggest that beta-carboline compounds possess neuroprotective properties. They may help mitigate neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells. The structural features of these compounds enable them to interact with various neurotransmitter systems, potentially enhancing cognitive function .

Antimicrobial Activity

Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate has been evaluated for its antimicrobial properties against plant pathogens. Research indicates that derivatives of tetrahydro-beta-carbolines exhibit significant activity against various phytopathogenic bacteria, suggesting their potential use as natural pesticides .

Synthesis and Structure-Activity Relationship

The synthesis of methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate involves several steps that can be optimized to enhance yield and purity. The structure-activity relationship (SAR) studies reveal that modifications to the isopropyl group can influence the biological activity of the compound significantly.

Case Study 1: Anticancer Efficacy

A study conducted by Liu et al. synthesized a series of tetrahydro-beta-carboline derivatives and evaluated their anticancer activities against various cell lines. The results indicated that specific substitutions on the beta-carboline scaffold could enhance cytotoxicity against breast and lung cancer cells .

Case Study 2: Anti-inflammatory Potential

Research by Wang et al. explored the anti-inflammatory effects of beta-carboline derivatives in a murine model of asthma. The study found that treatment with these compounds significantly reduced airway hyperresponsiveness and eosinophilic inflammation compared to control groups .

Tables

作用機序

Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate can be compared with other beta-carboline derivatives, such as harmine, harmaline, and tetrahydro-beta-carboline. These compounds share a similar core structure but differ in their substituents and biological activities. The uniqueness of methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate lies in its specific isopropylphenyl group, which may confer distinct pharmacological properties.

類似化合物との比較

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The nature of the aromatic substituent significantly impacts physical and spectroscopic properties:

- 4-Chlorophenyl derivative (IV) : Exhibits a melting point (m.p.) of 190–193°C and Rf = 0.49 (CH₂Cl₂/CH₃OH, 98:2) . The electron-withdrawing Cl group enhances crystallinity and polarity, reflected in higher m.p. and moderate chromatographic mobility.

- 3,4-Dichlorophenyl derivative (38) : Lower m.p. (162–165°C) and Rf = 0.24 (CH₂Cl₂) , suggesting increased steric hindrance from dual Cl substituents reduces packing efficiency.

- 4-Methoxyphenyl derivative : As a hydrochloride salt, it has a molecular weight of 372.84 g/mol . The electron-donating OCH₃ group likely increases solubility in polar solvents.

- tert-Butyl derivative (4a) : Isolated as a colorless oil , indicating reduced crystallinity due to the bulky aliphatic group.

Hypothesized 4-isopropylphenyl analog : The isopropyl group, being lipophilic and sterically demanding, may lower the m.p. compared to 4-Cl derivatives but increase it relative to tert-butyl analogs. Chromatographic mobility (Rf) could decrease due to enhanced hydrophobic interactions with silica gel.

Ester Group Variations

- Methyl vs. Ethyl esters : Ethyl 2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylate lacks aromatic substituents but shares a similar ester moiety. Methyl esters generally exhibit higher polarity and slightly elevated m.p. compared to ethyl esters.

Additional Substituents

- Chloroacetyl-modified derivatives (XX, 38) : Introduction of a chloroacetyl group at the 2-position (e.g., compound XX) results in dual carbonyl IR peaks (1727 cm⁻¹ for ester, 1650 cm⁻¹ for amide) , distinct from single ester carbonyls (e.g., 1708 cm⁻¹ in IV) .

Stereochemical Considerations

The (1R,3S) configuration is prevalent in active THβCs (e.g., IV, 38, 4a) . Stereochemistry influences hydrogen bonding and molecular packing, as seen in the sharp NH signals (δ 7.81–10.86 ppm in ¹H-NMR) and defined melting points .

Data Tables

Table 1: Physical Properties of Selected THβC Derivatives

Table 2: Spectroscopic Data Comparison

生物活性

Methyl 1-(4-isopropylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylate (often referred to as beta-CCM) is a compound belonging to the beta-carboline family, which is known for its diverse biological activities. This article explores its pharmacological properties, including antitumor, neuropharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a tetrahydro-beta-carboline core structure with a methyl ester and an isopropylphenyl substituent. This unique structure contributes to its biological activity and interaction with various biological targets.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of beta-carboline derivatives. For instance, beta-carboline dimers have shown significant inhibition of tumor proliferation by affecting genes related to the cell cycle and tumor immunity. These compounds intercalate into DNA and inhibit topoisomerase enzymes, which are crucial for DNA replication and repair processes .

Table 1: Antitumor Activity of Beta-Carbolines

| Compound | IC50 (μM) | Target Cells | Mechanism of Action |

|---|---|---|---|

| Beta-Carboline Dimer 1 | <1.00 | Sarcoma 180 | DNA intercalation, topoisomerase inhibition |

| Methyl Beta-Carboline-3-Carboxylate | 14.9 | T. cruzi (epimastigote) | Dose-dependent inhibition |

2. Neuropharmacological Effects

Beta-CCM has been studied for its effects on the central nervous system (CNS). It acts as a ligand at benzodiazepine receptors, influencing memory and anxiety-related behaviors. In animal models, it has been shown to enhance learning performance in retention tests while diazepam impairs it . The compound's action appears to be mediated through its interaction with benzodiazepine receptors in the brain.

Table 2: Neuropharmacological Effects of Beta-CCM

| Study Type | Dose (mg/kg) | Effect on Learning |

|---|---|---|

| Single Trial Learning | 0.3 | Enhanced retention performance |

| Multiple Trials | 0.3 | Improved learning in T-maze tests |

3. Antiparasitic Activity

Methyl beta-carboline-3-carboxylate exhibits promising antiparasitic properties against Trypanosoma cruzi, the causative agent of Chagas disease. It demonstrates low cytotoxicity towards mammalian cells while effectively inhibiting various forms of the parasite . The selective index indicates a significant therapeutic window for potential clinical applications.

Case Studies and Research Findings

A study investigating the effects of beta-CCM on social interaction in rats indicated that this compound could modulate anxiety levels through specific brain regions, particularly the nucleus raphé dorsalis (NRD) . These findings suggest that beta-CCM may have implications for treating anxiety disorders.

Another study focused on the anti-tumor mechanisms of beta-carboline derivatives revealed that they could arrest the cell cycle at the S phase and induce apoptosis in cancer cells . This mechanism was linked to their ability to interact with cyclin-dependent kinases (CDKs), highlighting their potential as anti-cancer agents.

Q & A

Basic Question: What synthetic methodologies are recommended for preparing methyl 1-(4-isopropylphenyl)-tetrahydro-β-carboline-3-carboxylate?

Answer:

The synthesis of this compound can be adapted from protocols used for structurally similar β-carboline derivatives. A typical approach involves:

- Pictet–Spengler Cyclization : Reacting substituted tryptophan methyl esters (e.g., 4-isopropylbenzaldehyde instead of 4-chlorobenzaldehyde in ) with aldehydes under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂ at 0°C for 4 days under nitrogen) .

- Isomer Separation : Use column chromatography (silica gel, CH₂Cl₂/CH₃OH gradients) to isolate cis/trans isomers, as demonstrated for chlorophenyl analogs ( ).

- Purification : Monitor reaction progress via TLC (UV detection) and confirm purity via melting point analysis and elemental composition (±0.4% deviation from theoretical values) .

Basic Question: How is the structural identity of this compound validated?

Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Compare chemical shifts (e.g., aromatic protons at δ 7.13–7.60 ppm, methoxy groups at δ 3.73 ppm) and splitting patterns (e.g., dd for CH₂ groups) to chlorophenyl analogs ( ).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 340 for M⁺ in ) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1708 cm⁻¹ and NH stretches at 3332 cm⁻¹ .

- Elemental Analysis : Validate C, H, N percentages (e.g., 66.70% C observed vs. 66.96% calculated in ) .

Advanced Question: How can synthetic yields be optimized for low-yielding β-carboline derivatives?

Answer:

Yields for similar compounds (e.g., 11% in ) may be improved via:

- Solvent Optimization : Replace CH₂Cl₂ with polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.

- Catalyst Screening : Test Brønsted/Lewis acids (e.g., HCl, ZnCl₂) or microwave-assisted synthesis for accelerated cyclization.

- Temperature Control : Gradual warming from 0°C to room temperature to balance reaction rate and byproduct formation .

Advanced Question: How does the 4-isopropylphenyl substituent influence biological activity compared to halogenated analogs?

Answer:

While direct data for the isopropyl derivative is limited, structure–activity relationship (SAR) studies on chlorophenyl analogs ( ) suggest:

- Hydrophobicity : The isopropyl group may enhance lipophilicity (logP ~3.9, similar to analogs in ), potentially improving membrane permeability.

- Steric Effects : Bulkier substituents could alter binding affinity in enzyme assays (e.g., for GPCRs or kinases).

- Comparative Studies : Replace 4-chloro or 4-fluoro groups ( ) with isopropyl in activity assays to quantify substituent effects .

Advanced Question: What strategies resolve enantiomers of β-carboline derivatives?

Answer:

- Chiral Chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Crystallization : Isolate diastereomeric salts using chiral resolving agents (e.g., tartaric acid).

- Stereochemical Analysis : Assign configurations via X-ray crystallography (e.g., ’s chromeno-isoxazole derivatives) or NOESY NMR .

Advanced Question: How should researchers address discrepancies in elemental analysis data?

Answer:

Minor deviations (e.g., 66.70% C observed vs. 66.96% calculated in ) may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。